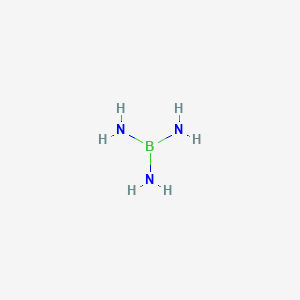
Boranetriamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boranetriamine, also known as tris(dimethylamino)borane, is a chemical compound with the formula C₆H₁₈BN₃. It is a boron-containing compound where the boron atom is bonded to three dimethylamino groups. This compound is known for its unique chemical properties and has found applications in various fields of science and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Boranetriamine can be synthesized through the reaction of boron tribromide with dimethylamine. The process involves the following steps:
- A solution of boron tribromide in pentane is added dropwise to a cooled solution of dimethylamine in pentane.
- The reaction mixture is stirred at room temperature, resulting in the formation of a white precipitate of dimethylamine hydrobromide.
- The precipitate is filtered off, and the pentane solution is distilled to obtain this compound as a colorless liquid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced distillation techniques and purification methods is common in industrial settings to achieve the desired quality of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Boranetriamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form boron-nitrogen compounds.
Reduction: It can be reduced under specific conditions to yield different boron-containing products.
Substitution: The dimethylamino groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Boron-nitrogen oxides.
Reduction: Boron hydrides.
Substitution: Various substituted boron compounds.
Applications De Recherche Scientifique
Boranetriamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-nitrogen bonds.
Biology: this compound derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the use of this compound in drug development and as a potential therapeutic agent.
Industry: It is used in the production of advanced materials, including boron-containing polymers and ceramics.
Mécanisme D'action
The mechanism of action of boranetriamine involves its interaction with various molecular targets. The dimethylamino groups facilitate the formation of stable complexes with other molecules, enabling this compound to participate in a variety of chemical reactions. The boron atom in this compound can form coordinate bonds with electron-rich species, making it a versatile reagent in chemical synthesis .
Comparaison Avec Des Composés Similaires
Tris(dimethylamino)borane: Similar in structure but with different substituents.
Boron trichloride: Another boron-containing compound with distinct reactivity.
Boron tribromide: Used in the synthesis of boranetriamine and has different chemical properties.
Uniqueness: this compound is unique due to its ability to form stable complexes with a variety of molecules, making it highly versatile in chemical synthesis. Its reactivity and stability under different conditions set it apart from other boron-containing compounds .
Propriétés
Numéro CAS |
14939-14-1 |
|---|---|
Formule moléculaire |
BH6N3 |
Poids moléculaire |
58.88 g/mol |
InChI |
InChI=1S/BH6N3/c2-1(3)4/h2-4H2 |
Clé InChI |
FDLQTAFYNVOAIN-UHFFFAOYSA-N |
SMILES canonique |
B(N)(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


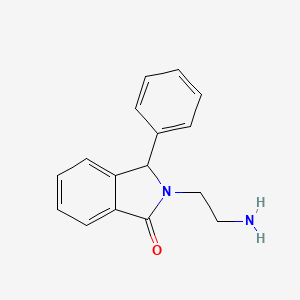
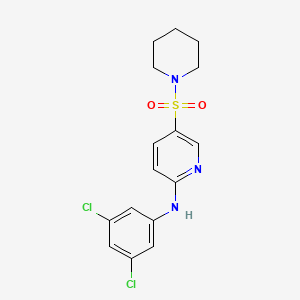
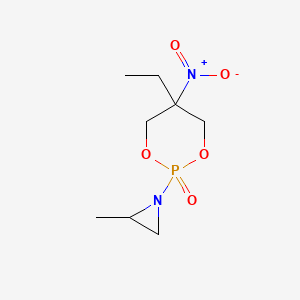
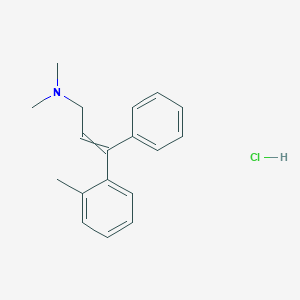
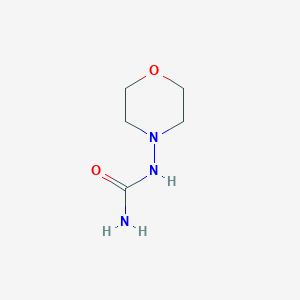
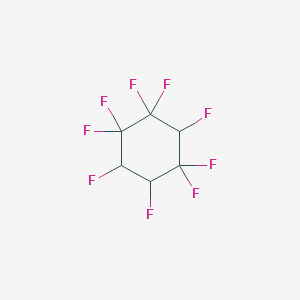
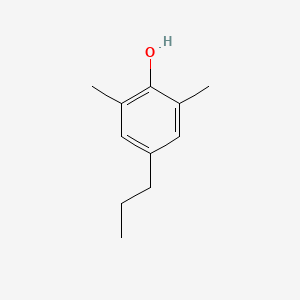
![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14717415.png)

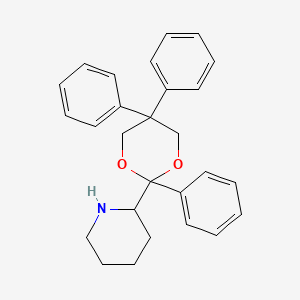
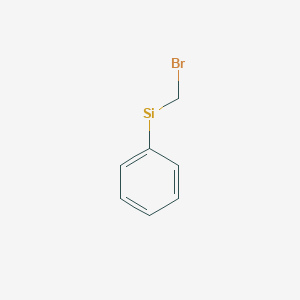

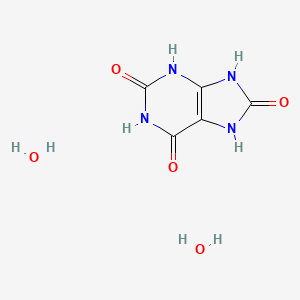
![1',3'-Dichlorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione](/img/structure/B14717445.png)
